molecular formula C21H20O6 B608697 Lupisoflavone CAS No. 85966-81-0

Lupisoflavone

Cat. No. B608697
CAS RN: 85966-81-0
M. Wt: 368.385
InChI Key: XDDUYHWIRGRNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupisoflavone is a bioactive chemical. This compound induces the conversion of both the C1 and C2 cell wall isoperoxidases to the C5 isoperoxidase which possesses scopoletin-peroxidase activity.

Scientific Research Applications

  • Synthesis and Chemical Properties : Lupisoflavone, a natural 6-prenylpolyhydroxyisoflavone, has been synthesized through a Pd(0)-catalyzed coupling reaction. This synthesis process and its derivatives, including this compound hydrate, are significant for understanding its chemical properties and potential applications (Hossain, 2012).

  • Biological Activities and Potential Therapeutic Applications :

    • Antidiabetic Properties : Studies have demonstrated the potential of this compound in inhibiting α-glucosidase activity, which is relevant in diabetes treatment. This inhibition suggests its utility in managing blood glucose levels and its role in traditional medicine for antidiabetic therapy (Hellal et al., 2020).
    • Antifungal and Antibacterial Activities : The enzyme lumazine synthase, involved in riboflavin biosynthesis in many plants and microorganisms, can be targeted by compounds like this compound. This targeting could lead to the development of novel antifungal and antibacterial agents, as lumazine synthase is absent in humans and animals, making it a potential target for anti-infective agents (Morgunova et al., 2007).
  • Role in Riboflavin Biosynthesis Pathway : Lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway, is inhibited by compounds related to this compound. This inhibition is crucial for understanding the riboflavin biosynthesis process and for developing drugs targeting bacterial pathogens, as these enzymes are not present in mammalian metabolism (Cushman et al., 2004).

  • Applications in Cancer Research : The derivative lumichrome, a major product of riboflavin, shows pharmacological activity against cancer cells. Studies have shown that lumichrome can suppress lung cancer cell growth and induce apoptosis via a p53-dependent mechanism, highlighting its potential role in cancer treatment (Chantarawong et al., 2019).

properties

CAS RN

85966-81-0

Molecular Formula

C21H20O6

Molecular Weight

368.385

IUPAC Name

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-18-19(20(13)24)21(25)14(10-27-18)12-5-7-15(22)17(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3

InChI Key

XDDUYHWIRGRNAR-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(O)C(OC)=C2)=COC3=CC(O)=C(C/C=C(C)\C)C(O)=C13

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lupisoflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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